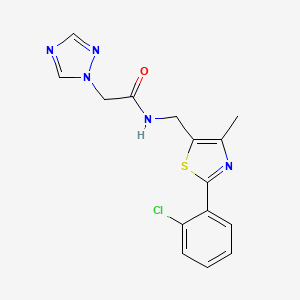

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

This compound features a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The acetamide side chain is functionalized with a 1,2,4-triazole moiety at position 1.

Properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5OS/c1-10-13(6-18-14(22)7-21-9-17-8-19-21)23-15(20-10)11-4-2-3-5-12(11)16/h2-5,8-9H,6-7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMKJTDNDOKCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds with a1,2,4-triazole and benzimidazole core have been found to interact with a variety of enzymes and receptors.

Mode of Action

Compounds containing a1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450 . Similarly, compounds with a benzimidazole core have been found to inhibit the growth and replication of fungi through interaction with cytochrome P450 14α-demethylase (CYP51) .

Biochemical Pathways

CYP-450 enzymes can affect a wide range of biochemical pathways, as these enzymes are involved in the metabolism of various substances. Inhibition of CYP51 , on the other hand, disrupts the biosynthesis of ergosterol , a key component of fungal cell membranes.

Result of Action

CYP-450 enzymes can lead to the accumulation of certain substances in the body, potentially leading to toxic effects. Inhibition of CYP51 can lead to the disruption of fungal cell membranes, resulting in the death of the fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Key Structural and Functional Differences:

Substituent Position on Thiazole :

- The target compound’s 2-chlorophenyl and 4-methyl groups on the thiazole distinguish it from the 4-chlorophenyl analog in CAS 919429-99-5 . The 2-chloro substituent may enhance steric hindrance or alter electronic effects compared to para-substituted derivatives.

Triazole Functionalization :

- Unlike compounds with 1,2,3-triazole cores (e.g., 6b) , the target’s 1,2,4-triazole is linked via an acetamide, offering distinct hydrogen-bonding capabilities. Sulfur-containing analogs (e.g., triazol-5-ylsulfanyl in CAS 919429-99-5) exhibit higher polarity , whereas the target’s triazole-acetamide may improve solubility.

The methyl group on the thiazole in the target compound may require tailored alkylation steps.

Spectroscopic Signatures: IR spectra for triazole-acetamide analogs show consistent C=O stretches (~1670–1680 cm⁻¹) and NH stretches (~3290 cm⁻¹), aligning with expectations for the target compound . Nitro-substituted derivatives (e.g., 6b) display additional peaks for –NO₂ (~1504 cm⁻¹) , absent in the target.

Research Findings and Implications

- Bioactivity Potential: The triazole-thiazole scaffold is prevalent in antifungal agents (e.g., epoxiconazole in ). The target compound’s 2-chlorophenyl group may enhance antifungal potency compared to 4-chlorophenyl analogs, as ortho-substituents often improve membrane penetration .

- Thermodynamic Properties : Methyl and chloro substituents on the thiazole likely increase lipophilicity (logP) relative to polar sulfonyl or nitro derivatives (e.g., 54 and 6b) , impacting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.